![molecular formula C10H12BrN2OP B14734772 1,1'-[(2-Bromophenyl)phosphoryl]diaziridine CAS No. 5439-91-8](/img/structure/B14734772.png)
1,1'-[(2-Bromophenyl)phosphoryl]diaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(2-Bromophenyl)phosphoryl]diaziridine is a chemical compound with the molecular formula C10H12BrN2OP and a molecular weight of 287.093 g/mol This compound is characterized by the presence of a diaziridine ring, a bromophenyl group, and a phosphoryl group
Méthodes De Préparation
The synthesis of 1,1’-[(2-Bromophenyl)phosphoryl]diaziridine typically involves the reaction of 2-bromophenylphosphoryl chloride with diaziridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
1,1’-[(2-Bromophenyl)phosphoryl]diaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1’-[(2-Bromophenyl)phosphoryl]diaziridine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Mécanisme D'action
The mechanism of action of 1,1’-[(2-Bromophenyl)phosphoryl]diaziridine involves its interaction with specific molecular targets. The phosphoryl group can form bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The diaziridine ring may also participate in reactions that modulate the activity of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
1,1’-[(2-Bromophenyl)phosphoryl]diaziridine can be compared with other similar compounds, such as:
1,1’-[(2-Chlorophenyl)phosphoryl]diaziridine: Similar structure but with a chlorine atom instead of bromine.
1,1’-[(2-Fluorophenyl)phosphoryl]diaziridine: Contains a fluorine atom in place of bromine.
1,1’-[(2-Iodophenyl)phosphoryl]diaziridine: Features an iodine atom instead of bromine.
The uniqueness of 1,1’-[(2-Bromophenyl)phosphoryl]diaziridine lies in its specific reactivity and the effects of the bromine atom on its chemical and biological properties .
Propriétés
Numéro CAS |
5439-91-8 |
|---|---|
Formule moléculaire |
C10H12BrN2OP |
Poids moléculaire |
287.09 g/mol |
Nom IUPAC |
1-[aziridin-1-yl-(2-bromophenyl)phosphoryl]aziridine |
InChI |
InChI=1S/C10H12BrN2OP/c11-9-3-1-2-4-10(9)15(14,12-5-6-12)13-7-8-13/h1-4H,5-8H2 |
Clé InChI |
RQDONDNBOHEJMF-UHFFFAOYSA-N |
SMILES canonique |
C1CN1P(=O)(C2=CC=CC=C2Br)N3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


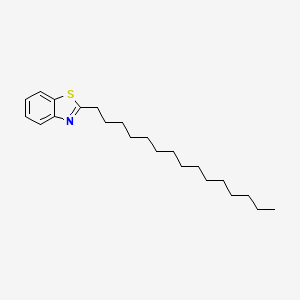
![[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate](/img/structure/B14734720.png)
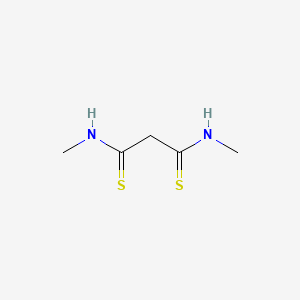


![n-[(4-Nitrophenyl)sulfonyl]glutamic acid](/img/structure/B14734747.png)
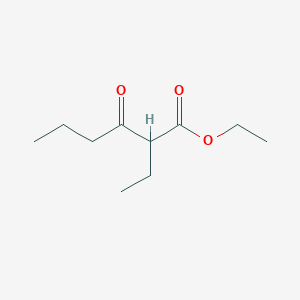
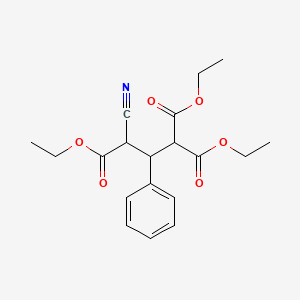
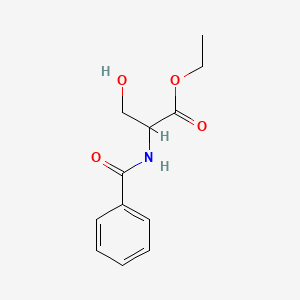
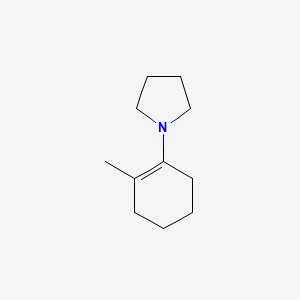
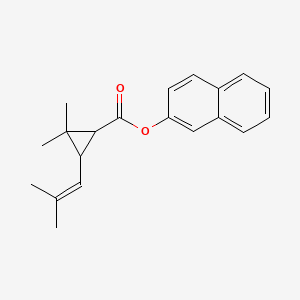
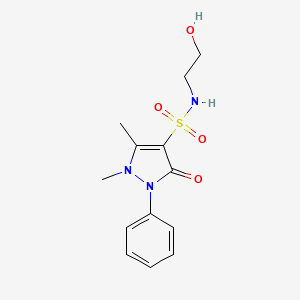
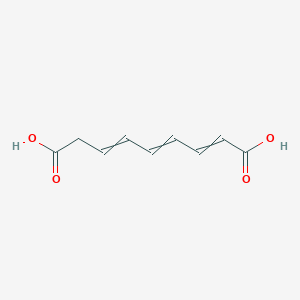
![N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide](/img/structure/B14734799.png)
